molecular formula C15H13NO3 B1286758 2'-Acetamidobiphenyl-3-carboxylic acid CAS No. 855756-90-0

2'-Acetamidobiphenyl-3-carboxylic acid

Cat. No. B1286758
CAS RN: 855756-90-0
M. Wt: 255.27 g/mol
InChI Key: VFGSKBFJJVRRQN-UHFFFAOYSA-N
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Description

The compound of interest, 2'-Acetamidobiphenyl-3-carboxylic acid, is a derivative of biphenyl carboxylic acid, which is a structural motif found in various bioactive molecules. The biphenyl moiety is known for its presence in pharmaceuticals due to its ability to interact with biological targets. The acetamido group at the 2' position and the carboxylic acid group at the 3 position are modifications that could potentially influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related 3-acylindole-2-carboxylic acid derivatives has been explored, with variations in the acyl residue and the introduction of different substituents into the phenyl part of the indole structure . Although not directly related to 2'-Acetamidobiphenyl-3-carboxylic acid, these methods could provide insights into potential synthetic routes for the compound . Additionally, the synthesis of 2'-acetoxybiphenyl-2-carboxylic acid and its derivatives, which share structural similarities with the target compound, has been reported to yield compounds with anti-inflammatory and analgesic properties .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be crucial in determining their biological activity. For instance, the crystal structure of 2'-iodobiphenyl-4-carboxylic acid has been determined, revealing the angles between the phenyl rings and the carboxyl group's orientation relative to the phenyl ring . These structural details are important as they can affect the compound's ability to interact with biological targets and its overall stability.

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives is often explored to expand the chemical space of these compounds. For example, the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for the protection of carboxylic acids has been described . This method could potentially be applied to protect the carboxylic acid group in 2'-Acetamidobiphenyl-3-carboxylic acid during synthetic procedures, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acid derivatives are influenced by their molecular structure. The introduction of substituents such as acetamido and carboxylic acid groups can affect the compound's solubility, melting point, and stability. While specific data on 2'-Acetamidobiphenyl-3-carboxylic acid is not provided, the properties of similar compounds, such as 2'-iodobiphenyl-4-carboxylic acid, have been studied, and their crystal structures suggest that hydrogen bonding could play a role in the compound's solid-state properties .

Scientific Research Applications

Environmental Impacts and Corrosion Studies

Carboxylic acids, including analogs like 2'-acetamidobiphenyl-3-carboxylic acid, have been studied for their environmental impacts, particularly regarding corrosion. Research indicates that low molecular weight carboxylic acids contribute significantly to environmental acidity and corrosion of metals such as copper. The relative aggressiveness of these acids towards metals has been studied, providing insights into their environmental interactions and potential risks (Bastidas & La Iglesia, 2007).

Biocatalyst Inhibition

Carboxylic acids have been identified as inhibitors to microbial processes, impacting biotechnological applications and the fermentation industry. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can help in developing strategies to mitigate these effects, enhancing the efficiency of fermentation processes. This knowledge is crucial for optimizing the production of biofuels and other biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Separation and Purification Technology

The separation of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been reviewed, highlighting the efficiency of these methods. Supercritical CO2, in particular, is noted for its environmentally friendly characteristics and has been recommended for the reactive extraction of carboxylic acids. This research aids in understanding the potential industrial applications of carboxylic acid derivatives in separation processes (Djas & Henczka, 2018).

Pharmaceutical Applications

In the pharmaceutical industry, the structural properties of carboxylic acids, including their derivatives, have been explored for developing anticancer agents. Cinnamic acid derivatives, for instance, have shown potential due to their ability to interact with cancer cell processes. This research outlines the synthetic routes and biological evaluation of these compounds, providing a foundation for future drug development efforts (De, Baltas, & Bedos-Belval, 2011).

Environmental Toxicity and Removal Strategies

The presence of carboxylic acid derivatives like acetaminophen in water environments poses challenges for environmental safety and water treatment technologies. Studies have focused on understanding the toxicity, removal technologies, and transformation pathways of these compounds. Advanced oxidation processes and tertiary treatment systems are highlighted as effective methods for reducing the environmental impact of such pollutants (Vo et al., 2019).

properties

IUPAC Name

3-(2-acetamidophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGSKBFJJVRRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602492
Record name 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Acetamidobiphenyl-3-carboxylic acid

CAS RN

855756-90-0
Record name 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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